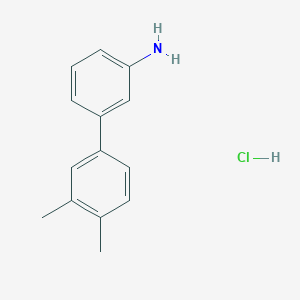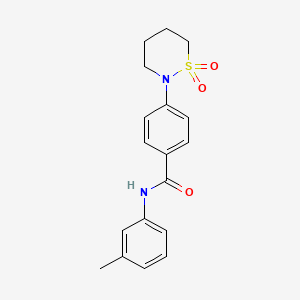
3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride is a chemical compound with the molecular formula C14H15N . It is also known by other synonyms such as 3’,4’-Dimethyl-biphenyl-3-amine . This compound can be purchased from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 197.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride include a molecular weight of 197.28 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist Development
- Harrison et al. (2001) investigated a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, highlighting its high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
Antimicrobial Properties
- Kumar et al. (2017) synthesized novel isoxazoline-incorporated pyrrole derivatives, including compounds with a structure related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, and evaluated their antibacterial activity (Kumar et al., 2017).
Nonlinear Optical Properties
- Rahulan et al. (2014) synthesized a novel compound related to this compound and investigated its nonlinear optical properties, revealing potential applications in optical device technologies (Rahulan et al., 2014).
Biological Activity of Metal Complexes
- Al‐Hamdani and Al Zoubi (2015) explored new metal complexes involving a tridentate ligand structurally related to this compound, focusing on their spectroscopic characterization and potential biological activity (Al‐Hamdani & Al Zoubi, 2015).
pH and Solvent Protonicity Monitoring
- Maus and Rurack (2000) investigated 4-dimethylamino-4′-cyano-substituted biphenyls, which are structurally similar to this compound, for their potential as pH-sensitive fluorescent probes (Maus & Rurack, 2000).
Synthesis of Structurally Diverse Compounds
- Roman (2013) used a compound structurally related to this compound in various alkylation and ring closure reactions to create a diverse library of compounds (Roman, 2013).
Synthesis and Antiviral Properties
- Patil et al. (1992) synthesized derivatives of carbocyclic 2'-deoxyguanosine, starting from a compound similar to this compound, to evaluate their antiviral potential (Patil et al., 1992).
Cytotoxic Heterocyclic Compounds
- Mansour et al. (2020) explored the use of a propenone derivative, structurally related to this compound, in synthesizing new cytotoxic heterocyclic compounds (Mansour et al., 2020).
Ylide Intermediates in Rearrangements
- Laird et al. (1980) studied thermal rearrangements of a compound structurally similar to this compound, providing insights into mechanisms involving ylide intermediates (Laird et al., 1980).
Orientations Futures
The future directions of research and applications involving 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride are not explicitly mentioned in the sources I found. Given its availability for pharmaceutical testing , it’s possible that it could have applications in drug development or other areas of chemical research.
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12;/h3-9H,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAICFCIFZTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)




![1-[2-(Pyrazol-1-ylmethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2376165.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)
